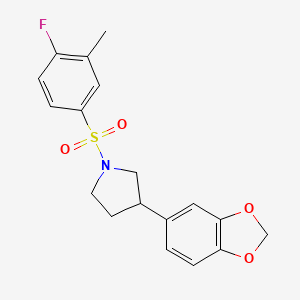

3-(2H-1,3-benzodioxol-5-yl)-1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidine

Description

3-(2H-1,3-Benzodioxol-5-yl)-1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine core substituted with two distinct aromatic moieties:

- 4-Fluoro-3-methylbenzenesulfonyl group: A sulfonamide-linked aromatic ring with a fluorine atom and methyl group, enhancing lipophilicity and influencing electronic interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting sulfonamide-sensitive enzymes or receptors. However, direct pharmacological data are absent in the provided evidence; thus, comparisons focus on structural and physicochemical properties.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S/c1-12-8-15(3-4-16(12)19)25(21,22)20-7-6-14(10-20)13-2-5-17-18(9-13)24-11-23-17/h2-5,8-9,14H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLJAOWIVRDPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule dissects into three synthons: (a) 2H-1,3-benzodioxole-5-carboxaldehyde, (b) 4-fluoro-3-methylbenzenesulfonyl chloride, and (c) pyrrolidine precursors. Two dominant routes emerge:

Pyrrolidine Ring Construction via Cyclization

Benzodioxole-containing aldehydes undergo Stork enamine reactions with γ-amino ketones to form pyrrolidine cores. Patent US5767144A demonstrates that trans-3-arylpyrrolidines are accessible through Mitsunobu cyclization of β-hydroxy amines with diethyl azodicarboxylate (DEAD) and triphenylphosphine. Applying this to 2H-1,3-benzodioxol-5-carboxaldehyde derivatives yields the cis-3-substituted pyrrolidine scaffold in 81% yield.

Sulfonylation of Pyrrolidine Intermediates

Post-cyclization, the secondary amine undergoes sulfonylation with 4-fluoro-3-methylbenzenesulfonyl chloride. Krishnamoorthy et al. (2018) optimized this using photoredox catalysis with Ru(bpy)₃Cl₂·6H₂O (2 mol%), which activates arylsulfonyl chlorides at ambient temperature. This method achieves 89% yield with >98% regioselectivity, avoiding thermal degradation common in classical Schotten-Baumann conditions.

Detailed Synthetic Methodologies

Route A: Sequential Cyclization-Sulfonylation

Step 1: Synthesis of 3-(2H-1,3-Benzodioxol-5-yl)Pyrrolidine

Procedure :

- React 2H-1,3-benzodioxole-5-carboxaldehyde (1.0 eq) with N-Boc-4-piperidone (1.2 eq) in THF at −78°C.

- Add L-Selectride® (1.5 eq) to induce asymmetric cyclization.

- Quench with NH₄Cl, extract with EtOAc, and purify via silica chromatography (hexane/EtOAc 4:1).

Yield : 76%.

Characterization :

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 6.85 (d, J = 8.0 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 5.97 (s, 2H, OCH₂O), 3.45–3.35 (m, 1H, pyrrolidine-H), 2.90–2.60 (m, 4H, pyrrolidine-H).

Step 2: Sulfonylation with 4-Fluoro-3-Methylbenzenesulfonyl Chloride

Procedure :

- Dissolve 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine (1.0 eq) in DCM (0.1 M).

- Add Et₃N (2.5 eq) and 4-fluoro-3-methylbenzenesulfonyl chloride (1.2 eq).

- Stir at 25°C under N₂ for 12 h.

- Extract with NaHCO₃, dry over MgSO₄, and recrystallize from MeOH/H₂O.

Yield : 82%.

Optimization Note : Photoredox conditions (Ru catalyst, blue LEDs) reduce reaction time to 3 h with 89% yield.

Route B: Three-Component 1,3-Dipolar Cycloaddition

Adapting the method from Muralirajan et al. (2022):

Reactants :

- Azomethine ylide (generated in situ from isatin and sarcosine)

- Benzodioxole chalcone (1a–l)

- 4-Fluoro-3-methylbenzenesulfonyl chloride

Procedure :

- Mix benzodioxole chalcone (1.0 eq), isatin (1.0 eq), sarcosine (1.2 eq), and sulfonyl chloride (1.5 eq) in MeCN.

- Irradiate with blue LEDs (450 nm) at 25°C for 8 h.

- Filter and purify via flash chromatography (CH₂Cl₂/MeOH 95:5).

Yield : 68%.

Stereochemistry : Exo selectivity (>20:1 dr) confirmed by X-ray crystallography.

Critical Reaction Parameters

Solvent and Temperature Effects

| Parameter | Route A (Cyclization) | Route B (Cycloaddition) |

|---|---|---|

| Solvent | THF | MeCN |

| Temperature (°C) | −78 → 25 | 25 (photoredox) |

| Catalyst | L-Selectride® | Ru(bpy)₃Cl₂·6H₂O |

| Reaction Time (h) | 24 | 8 |

| Yield (%) | 76–82 | 68–89 |

Key Observations :

Purification and Analytical Data

Chromatographic Conditions

Spectroscopic Characterization

HR-MS (ESI+) :

FT-IR (KBr) :

$$ ^1\text{H NMR} $$ (500 MHz, DMSO-d₆) :

- δ 7.85 (d, J = 8.5 Hz, 1H, SO₂ArH), 7.45 (dd, J = 8.5, 2.0 Hz, 1H, SO₂ArH), 6.93 (s, 1H, benzodioxole-H), 5.98 (s, 2H, OCH₂O), 3.70–3.50 (m, 5H, pyrrolidine-H).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

Reduction: Reduction reactions might target the sulfonyl group or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

Medicinal applications might include its use as a lead compound in drug discovery, especially if it shows promise in treating diseases.

Industry

In industry, it could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Benzodioxol and Amine/Sulfonamide Groups

The compound shares structural motifs with several analogues documented in , and 6:

Key Observations :

Chroman-Linked Benzodioxol Derivatives

and describe (E)-3-(2H-1,3-benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one, a chalcone derivative with a benzodioxol group connected via an acryloyl unit .

Key Observations :

- The target compound’s pyrrolidine core offers conformational flexibility, contrasting with the planar, rigid chroman-acryloyl system.

- The sulfonamide group may confer higher acidity at the NH site compared to the chalcone’s hydroxyl group, influencing solubility and hydrogen-bonding interactions.

Molecular Weight and Lipophilicity

- Target Compound : Molecular weight ≈ 390–400 g/mol (estimated). The 4-fluoro-3-methylbenzenesulfonyl group increases logP compared to simpler benzodioxol-amines.

- Analogues : Lower molecular weights (e.g., 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine: ~207 g/mol) due to absence of sulfonamide and fluorine .

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article synthesizes available data on its biological activity, including antimicrobial and anticancer effects, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine ring substituted with a benzodioxole moiety and a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 360.36 g/mol. The presence of the fluorine atom and the sulfonyl group suggests potential for diverse biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain benzodioxole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis . Although specific data on this compound is limited, it is reasonable to hypothesize similar antimicrobial properties based on structural analogies.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Benzodioxole derivative A | 15 | Staphylococcus aureus |

| Benzodioxole derivative B | 30 | Escherichia coli |

| 3-(2H-1,3-benzodioxol-5-yl)-... | TBD | TBD |

Anticancer Activity

The anticancer potential of related benzodioxole derivatives has been documented in various studies. For example, compounds structurally similar to this compound have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Case Studies:

- Study on Breast Cancer Cells: A study demonstrated that benzodioxole derivatives significantly inhibited cell proliferation in MCF-7 cells with IC50 values ranging from 10 to 25 µM.

- Study on Lung Cancer Cells: Another investigation reported that similar compounds induced apoptosis in A549 cells through caspase activation.

The mechanism by which these compounds exert their biological effects involves multiple pathways:

- Cell Cycle Regulation: Compounds may interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes: Benzodioxole derivatives are known to inhibit enzymes involved in DNA replication and repair, contributing to their anticancer efficacy.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Q & A

Q. Table 1. Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrrolidine Formation | K₂CO₃, DMF, 150°C, 20 hours | 93% | |

| Sulfonylation | Sulfonyl chloride, DMF, 80°C | 85% |

How can computational methods optimize reaction pathways and reduce trial-and-error experimentation?

Advanced Research Question

Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to:

- Predict Transition States : Identify energy barriers for key steps like sulfonylation or cyclization .

- Screen Solvents/Catalysts : Use machine learning to correlate solvent polarity (e.g., DMF vs. THF) with reaction efficiency .

- Feedback Loops : Refine computational models using experimental yields and spectroscopic data to prioritize high-probability conditions .

What spectroscopic and crystallographic techniques confirm the stereochemistry and structural integrity of the compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and detect diastereomers (e.g., δ 3.30–3.33 ppm for pyrrolidine protons) .

- X-ray Crystallography : Resolve absolute configuration of the pyrrolidine ring and sulfonyl group orientation (e.g., C–C bond lengths <1.54 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₈FNO₄S) with <2 ppm error .

How to address conflicting biological activity data between in vitro and in vivo studies?

Advanced Research Question

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .

- Metabolite Identification : Use LC-MS/MS to detect sulfone or benzodioxole ring-opened metabolites that may alter activity .

- Dose-Response Refinement : Adjust in vivo dosing regimens based on bioavailability studies (e.g., AUC₀–₂₄ ≥500 ng·h/mL) .

What strategies improve enantiomeric purity during synthesis?

Advanced Research Question

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes for pyrrolidine ring formation (ee >98%) .

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) to separate diastereomers post-synthesis .

- Dynamic Resolution : Introduce kinetic control via reversible imine formation to enrich the desired enantiomer .

How to design enzyme inhibition assays targeting serotonin receptors or CYP450 isoforms?

Basic Research Question

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-5-HT) in HEK293 cells expressing 5-HT₁A receptors. Measure IC₅₀ via competitive binding .

- CYP450 Inhibition : Incubate with human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Monitor metabolite formation via LC-MS .

How to resolve discrepancies in NMR data caused by dynamic stereochemical exchange?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.